molecular formula C10H18FN3 B11745096 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine

1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B11745096
M. Wt: 199.27 g/mol
InChI Key: PCXJFVZVIVEEQN-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a 2-methylpropyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine can be achieved through a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 1,3-diketone, with hydrazine to form the pyrazole ring.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide, such as 2-fluoroethyl bromide, under basic conditions.

    Alkylation: The final step involves the alkylation of the pyrazole ring with 2-methylpropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth, depending on its specific biological activity.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine
  • 1-(2-Bromoethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine
  • 1-(2-Iodoethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine

Comparison:

  • Uniqueness: The presence of the fluoroethyl group in 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
  • Reactivity: The fluoroethyl group may exhibit different reactivity compared to chloroethyl, bromoethyl, or iodoethyl groups, influencing the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C10H18FN3/c1-8(2)6-12-10-9(3)7-13-14(10)5-4-11/h7-8,12H,4-6H2,1-3H3

InChI Key

PCXJFVZVIVEEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC(C)C

Origin of Product

United States

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